Cas no 691363-08-3 (1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid)

1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid is a specialized benzotriazole derivative featuring a cyclopentyl substituent at the 1-position and a carboxylic acid functional group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate for the development of heterocyclic compounds. The cyclopentyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules, while the carboxylic acid moiety allows for further derivatization via amidation or esterification. Its benzotriazole core contributes to stability and reactivity, making it suitable for applications in medicinal chemistry and material science. The product is typically characterized by high purity and consistent performance in synthetic workflows.
1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid structure
691363-08-3 structure
Product Name:1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid
CAS No:691363-08-3
MF:C12H13N3O2
MW:231.250522375107
CID:3047725
PubChem ID:10198518
Update Time:2025-06-08

1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid
    • AKOS000210289
    • BDBM50475638
    • CHEMBL201724
    • 1-cyclopentyl-1H-1,2,3-benzotriazole-5-carboxylic acid
    • CS-0208979
    • 815-946-7
    • SCHEMBL6044131
    • PFTXWYUOGYWVRS-UHFFFAOYSA-N
    • 691363-08-3
    • BS-29386
    • 1-cyclopentylbenzotriazole-5-carboxylic Acid
    • 1-cyclopentyl-1H-benzotriazole-5-carboxylic acid
    • Inchi: 1S/C12H13N3O2/c16-12(17)8-5-6-11-10(7-8)13-14-15(11)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,16,17)
    • InChI Key: PFTXWYUOGYWVRS-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC2=C(C=1)N=NN2C1CCCC1)=O

Computed Properties

  • Exact Mass: 231.100776666Da
  • Monoisotopic Mass: 231.100776666Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 68Ų

1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid Pricemore >>

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Additional information on 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid

Recent Advances in the Study of 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid (CAS: 691363-08-3)

1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid (CAS: 691363-08-3) is a benzotriazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as a versatile scaffold for designing novel therapeutic agents.

The compound's unique structure, featuring a cyclopentyl group attached to a benzotriazole core with a carboxylic acid functionality, makes it an attractive candidate for further chemical modifications. Researchers have explored its utility in the synthesis of heterocyclic compounds, which are often key pharmacophores in drug molecules. Recent publications highlight its use in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

One of the most notable advancements is the application of 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid in the design of selective kinase inhibitors. Kinases are critical targets in cancer therapy, and the benzotriazole scaffold has been shown to interact effectively with the ATP-binding sites of various kinases. Computational docking studies and in vitro assays have demonstrated promising inhibitory activity against specific kinase isoforms, suggesting its potential as a lead compound for oncology research.

In addition to its role in kinase inhibition, recent studies have investigated the antimicrobial properties of derivatives of 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid. Structural modifications, such as the introduction of halogen atoms or alkyl groups, have been shown to enhance activity against bacterial and fungal pathogens. These findings open new avenues for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.

The compound's synthetic accessibility has also been a focus of recent research. Efficient and scalable synthetic routes have been developed, enabling the production of gram-scale quantities for further biological evaluation. Green chemistry approaches, such as the use of catalytic methods and solvent-free conditions, have been employed to improve the sustainability of its synthesis.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid derivatives. Issues such as solubility, metabolic stability, and bioavailability need to be addressed to advance these compounds into preclinical and clinical studies. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations.

In conclusion, 1-Cyclopentyl-1,2,3-benzotriazole-5-carboxylic acid (CAS: 691363-08-3) represents a versatile and promising scaffold in medicinal chemistry. Its applications in kinase inhibition, antimicrobial therapy, and other therapeutic areas highlight its potential as a valuable tool for drug discovery. Continued research efforts are expected to yield further insights into its biological activities and therapeutic potential.

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